molecular formula C7H8O2Te B14501539 4-Methylbenzene-1-tellurinic acid CAS No. 63912-46-9

4-Methylbenzene-1-tellurinic acid

Cat. No.: B14501539
CAS No.: 63912-46-9
M. Wt: 251.7 g/mol
InChI Key: PDOYWZQZXHVAPJ-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-tellurinic acid typically involves the reaction of 4-methylbenzenesulfonic acid with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methylbenzenesulfonic acid} + \text{TeCl}_4 \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzene-1-tellurinic acid undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-Methylbenzene-1-tellurinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-tellurinic acid involves its interaction with biological molecules, particularly proteins and enzymes. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methylbenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a tellurium atom.

    4-Methylbenzene-1-seleninic acid: Contains a selenium atom instead of tellurium, with similar chemical properties.

    4-Methylbenzoic acid: Contains a carboxylic acid group instead of a tellurium atom.

Uniqueness: 4-Methylbenzene-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom’s ability to form covalent bonds with sulfur-containing biomolecules sets it apart from similar compounds, making it a valuable reagent in both chemical and biological research.

Properties

CAS No.

63912-46-9

Molecular Formula

C7H8O2Te

Molecular Weight

251.7 g/mol

IUPAC Name

4-methylbenzenetellurinic acid

InChI

InChI=1S/C7H8O2Te/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)

InChI Key

PDOYWZQZXHVAPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te](=O)O

Origin of Product

United States

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